2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
Description
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic compound that features a piperidine ring substituted with a 4-chlorobenzoyl group and an oxy-pyrimidine moiety
Properties
IUPAC Name |
(4-chlorophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-6-4-12(5-7-13)15(21)20-10-1-3-14(11-20)22-16-18-8-2-9-19-16/h2,4-9,14H,1,3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVKRSYZZXROPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 4-chlorobenzoyl chloride and piperidine.
Attachment of the Pyrimidine Moiety: The oxy-pyrimidine group is introduced through nucleophilic substitution reactions, where the piperidine intermediate reacts with a pyrimidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Use of reactors that allow precise control of temperature, pressure, and mixing.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is unique due to the presence of both the piperidine and pyrimidine moieties, which may confer distinct pharmacological properties compared to its analogs. This combination of functional groups can result in unique interactions with biological targets, making it a valuable compound for drug discovery and development.
Biological Activity
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H16ClN3O
- Molecular Weight : 289.76 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various physiological processes.
Potential Targets
- G-Protein Coupled Receptors (GPCRs) : The compound may exhibit agonistic or antagonistic effects on GPCRs, which play crucial roles in signal transduction.
- Cyclin-dependent Kinases (CDKs) : Similar compounds have shown activity against CDKs, suggesting potential applications in cancer therapy.
Antitumor Activity
Research has demonstrated that derivatives of pyrimidine compounds can exhibit significant antitumor properties. A study highlighted the ability of similar compounds to inhibit cell proliferation in various cancer cell lines, indicating a potential role for this compound in oncology.
Antidiabetic Effects
Another area of interest is the compound's potential as a GPR119 agonist, which has been shown to stimulate insulin release and promote glucose homeostasis. This mechanism suggests a promising application in treating type 2 diabetes.
Neuroprotective Effects
Preliminary studies indicate that compounds with similar structures may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Notable Research Studies
- Antitumor Activity : A study published in Cancer Research found that pyrimidine derivatives could significantly inhibit tumor growth in xenograft models, suggesting that structural modifications could enhance their efficacy against specific cancer types.
- Diabetes Management : Research highlighted in Diabetes journal showed that GPR119 agonists improved glycemic control in rodent models, supporting the hypothesis that similar compounds could be beneficial for diabetes management.
- Neuroprotection : A recent study indicated that pyrimidine analogs provided neuroprotection against oxidative stress in neuronal cultures, which could be pivotal for developing treatments for conditions like Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
